N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-6-19(23)21-17-10-11-18-16(13-17)9-12-20(24)22(18)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXVCZRTXZCZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Butanamide Moiety: The final step involves the acylation of the quinoline derivative with butanoyl chloride in the presence of a base such as pyridine to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and alternative solvents to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The following table highlights structural and functional distinctions between the target compound and analogs from the literature:
Structural Implications:
- N-1 Substituents : The benzyl group in the target compound provides aromaticity and moderate lipophilicity, whereas the 2-(1-methylpyrrolidin-2-yl)ethyl group in introduces chirality and basicity, enhancing water solubility via salt formation (e.g., dihydrochloride).
- C-6 Substituents: The butanamide in the target compound is a flexible aliphatic chain, contrasting with the thiophene-2-carboximidamide in , which offers aromaticity and hydrogen-bond donor capacity (NH imine).
Physicochemical and Spectral Properties
Data from for compound (S)-35 provides benchmarks for tetrahydroquinoline derivatives:
- Optical Rotation : [α]²⁵₅₈₉ = −18.0° (c = 0.5 in MeOH) indicates significant enantiomeric purity (99.86% ee) .
- NMR : Key signals include δ 8.02–7.99 (thiophene protons) and δ 3.70–3.65 (pyrrolidine methylene), confirming structural integrity .
- Mass Spectrometry : ESI-HRMS confirmed the molecular formula (C21H29N4S1) with a 0.0031 ppm error .
For the target compound, the absence of a chiral center (unlike ) may simplify synthesis but limit enantiomer-specific activity. The butanamide’s aliphatic chain likely reduces aromatic interactions compared to the thiophene group in .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The thiophene-2-carboximidamide in likely enhances target binding via π-π stacking and hydrogen bonding, whereas the butanamide may prioritize metabolic stability.
- The benzyl group’s hydrophobicity could increase membrane permeability but reduce aqueous solubility compared to the pyrrolidine-ethyl group in .
Synthetic Challenges :
- The absence of chirality in the target compound simplifies synthesis relative to , which required enantioselective SFC.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a tetrahydroquinoline core with a benzyl substituent and an amide functional group. This unique structure contributes to its bioactivity and interaction with various biological targets. The molecular formula is , and it has a molecular weight of 362.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O2 |
| Molecular Weight | 362.47 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound may inhibit various kinases by competing with adenosine triphosphate (ATP) for binding at the active sites. This inhibition disrupts critical cellular signaling pathways, leading to effects such as:
- Anticancer Activity : The compound shows potential in inhibiting tumor growth by targeting cancer cell metabolism and proliferation.
- Antimicrobial Properties : It exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Biological Activity Studies
Several studies have investigated the biological activities of compounds related to this compound. Below are some notable findings:
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that derivatives of this compound significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Effects
In vitro tests revealed that this compound exhibited bacteriostatic effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth.
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer efficacy of this compound.
- Methodology : Treatment of human breast cancer cells (MCF7) with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial properties against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to determine susceptibility.
- Results : Clear zones of inhibition were noted around the disks containing the compound, confirming its antimicrobial potential.
Q & A
Q. What synthetic strategies are optimal for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of tetrahydroquinoline derivatives often involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, chiral tetrahydroquinoline analogs have been synthesized via reductive amination followed by cyclization using trifluoroacetic acid (TFA) as a catalyst . Yield optimization can be achieved by controlling stoichiometric ratios (e.g., 1.2 equivalents of benzylamine to prevent side reactions) and employing inert atmospheres to minimize oxidation. Post-synthetic purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) improves purity.
Q. How can enantiomeric resolution of structurally related tetrahydroquinoline derivatives be achieved?
Methodological Answer: Chiral separation of tetrahydroquinoline analogs is typically performed using supercritical fluid chromatography (SFC) with a Chiralpak AD-H column. For example, a 50% isopropyl alcohol/CO₂ mobile phase (0.2% diethylamine additive) at 100 bar and 50 mL/min flow rate successfully resolved (S)- and (R)-enantiomers of a related compound, with retention times of 2.42 min and 3.30 min, respectively . Preferential crystallization or diastereomeric salt formation (e.g., using tartaric acid) may also be employed for preparative-scale resolution.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Key techniques include:
- 1H NMR : To verify substitution patterns (e.g., aromatic protons at δ 7.11–7.03 ppm for tetrahydroquinoline derivatives ).
- ESI-HRMS : For exact mass confirmation (e.g., observed m/z 369.2118 vs. calculated 369.2107 ).
- HPLC : To assess purity (>99% using a C18 column with acetonitrile/water gradient).
- Optical rotation : Enantiomeric excess (ee) determination (e.g., [α]²⁵₅₈₉ = −18.0° for (S)-enantiomers ).
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition?
Methodological Answer: For enzyme inhibition studies (e.g., falcipain or tubulin targets), use fluorescence-based assays with recombinant enzymes. For example:
- Fluorogenic substrates : Z-Phe-Arg-AMC for cysteine proteases (excitation/emission: 380/460 nm).
- IC₅₀ determination : Dose-response curves (0.1–100 µM) with 1-hour pre-incubation of compound and enzyme .
- Controls : Include known inhibitors (e.g., benomyl for tubulin ) and validate results via orthogonal methods like surface plasmon resonance (SPR).
Q. How should contradictory biological activity data between enantiomers be interpreted?
Methodological Answer: Contradictions may arise from stereospecific binding or metabolic differences. For example, (S)-enantiomers of tetrahydroquinoline analogs exhibit higher potency (IC₅₀ = 12 nM) than (R)-enantiomers (IC₅₀ = 450 nM) due to preferential interaction with chiral enzyme pockets . Validate via:
- Molecular docking : Compare binding poses using Schrödinger Suite or AutoDock.
- Pharmacokinetic profiling : Assess plasma stability and metabolite formation (e.g., LC-MS/MS).
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Core modifications : Replace the benzyl group with heteroaromatic rings (e.g., thiophene ) to modulate lipophilicity.
- Side-chain variation : Introduce fluorinated or branched alkyl groups (e.g., 2-fluoroethyl ) to enhance metabolic stability.
- Bioisosteric replacement : Substitute the butanamide moiety with sulfonamide or oxadiazole groups .
Q. How can researchers address solubility challenges in in vitro assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
